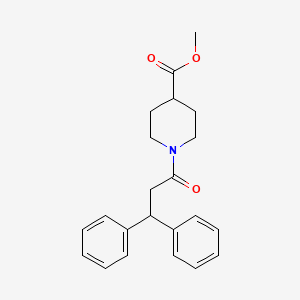
Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 349439-49-2 . It has a molecular weight of 351.45 . The IUPAC name for this compound is methyl 1-(3,3-diphenylpropanoyl)-4-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H25NO3/c1-26-22(25)19-12-14-23(15-13-19)21(24)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 351.45 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with the diphenylethylamine nucleus, including Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate derivatives. These compounds are part of a broader class of 'research chemicals' sold as dissociative agents on the internet. Studies have detailed the synthesis of diphenidine and its isomers, providing analytical characterizations including high-resolution electrospray mass spectrometry, liquid chromatography ESI-MS/MS, and nuclear magnetic resonance spectroscopy, among others (Wallach et al., 2015).
Antimicrobial and Antifungal Activities
Substituted derivatives, specifically various substituted 3t-pentyl-2r,6c-diphenylpiperidin-4-one picrates, have been synthesized and characterized, showing good activity against S. aureus (Staphylococcus aureus) bacterial strains and C. albicans (Candida albicans) fungal strains (Savithiri et al., 2014).
Chemical Reactivity and Applications
Research into the chemical reactivity of related compounds, such as the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, offers insights into the potential of these compounds as intermediates in the synthesis of natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).
Structural Studies
Structural studies have been conducted on derivatives to understand their molecular configuration better, aiding in the design of compounds with desired properties. For example, the crystal structures of various substituted piperidines have been determined, providing valuable information on their molecular geometry and potential reactivity (Raghuvarman et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-26-22(25)19-12-14-23(15-13-19)21(24)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLSKRHONVHNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
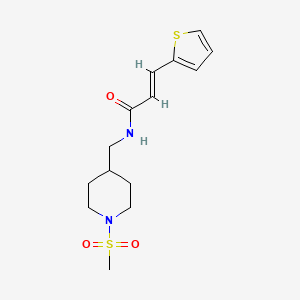
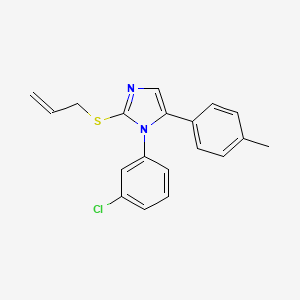

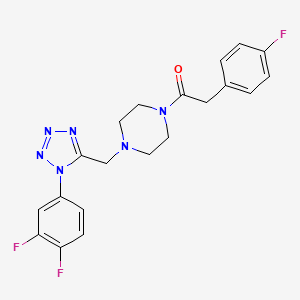
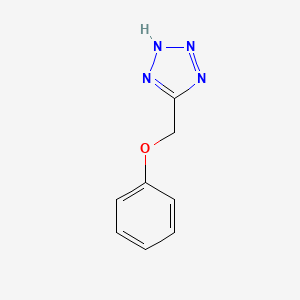
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2875823.png)
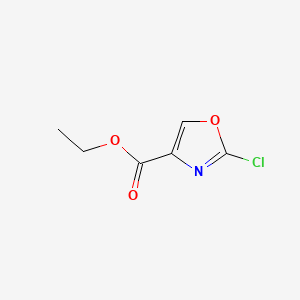
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)
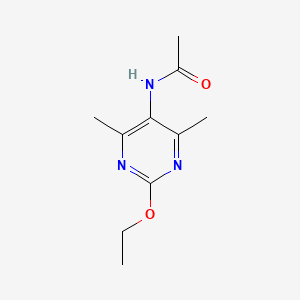
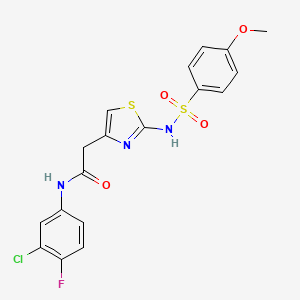

![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)
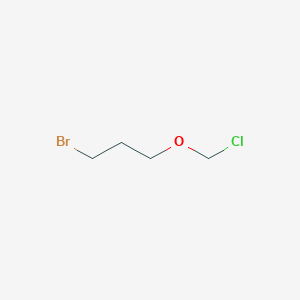
![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)
